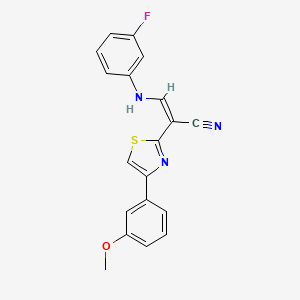

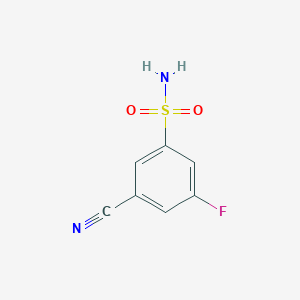

![molecular formula C7H14Cl2N4 B3003400 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride CAS No. 2490418-53-4](/img/structure/B3003400.png)

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride" is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class, which is a group of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential pharmaceutical applications. These compounds are characterized by a bicyclic structure that includes a triazole ring fused to a pyridine ring, and they often exhibit interesting chemical and physical properties10.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives can be achieved through various methods. One approach involves the palladium-catalyzed monoarylation of hydrazides followed by dehydration under microwave irradiation to yield a variety of 3-substituted [1,2,4]triazolo[4,3-a]pyridines . Another method includes the reaction of chloropyridine with substituted tetrazoles, leading to the formation of 2-substituted [1,2,4]triazolo[1,5-a]pyridines . Additionally, three-component condensation reactions have been employed to synthesize related compounds, such as 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives . These synthetic routes highlight the versatility and adaptability of the core structure for the introduction of various substituents.

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyridine derivatives has been elucidated through various analytical techniques, including X-ray crystallography. For instance, a related compound with a triazolo[1,5-a][1,3,5]triazine ring system was found to crystallize in a monoclinic system with specific unit cell dimensions, and the molecules were arranged in chains generated by intermolecular hydrogen bonds . These structural features are crucial for understanding the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

The [1,2,4]triazolo[4,3-a]pyridine core can undergo various chemical reactions, expanding its utility in medicinal chemistry. For example, substituted [1,2,4]triazolo[4,3-a]pyridines have been used as scaffolds for developing compounds that stimulate GLP-1 secretion, serving as potential anti-diabetes drug leads10. The reactivity of these compounds with different nucleophiles, such as hydrazines, can lead to the formation of zwitterionic σ-adducts, demonstrating the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives are influenced by their molecular structure. Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT) methods, have been used to predict vibrational frequencies and molecular electrostatic potential (MEP) maps, providing insights into the compound's reactivity and interaction with other molecules . Additionally, the crystal structure analysis reveals the presence of intermolecular interactions, such as hydrogen bonding and C-H···π interactions, which can affect the compound's solubility, stability, and overall behavior .

Aplicaciones Científicas De Investigación

Privileged Motifs for Lead-like Compound Design

Compounds based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine have been identified as useful scaffolds for developing novel anti-diabetes drug leads. These non-flat, bicyclic heterocycles are valued for their potential in lead-like compound design, particularly in stimulating glucagon-like peptide-1 (GLP-1) secretion (Mishchuk et al., 2016).

Synthesis of Novel Heterocyclic Systems

Research has been conducted on synthesizing new substituted 7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridines, revealing the potential of these compounds for further chemical modifications and applications in various fields (Sirakanyan et al., 2012).

Crystal Structure Analysis

The crystal structure of similar compounds, like 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, has been studied, providing insights into their molecular arrangements and potential for application in material science and drug development (Dolzhenko et al., 2011).

Antagonist Development for P2X7 Receptors

These compounds have also been explored in the development of P2X7 receptor antagonists, with potential therapeutic applications in central nervous system (CNS) disorders. The design of these antagonists incorporates the structural features of tetrahydro[1,2,4]triazolo[4,3-a]pyridines (Letavic et al., 2017).

Synthesis of Novel Pyrimidine Derivatives

Additionally, the synthesis of new triazolo[4,3-a]pyrimidin-6-sulfonamide derivatives incorporating a thiazolidinone moiety demonstrates the versatility of these compounds in creating novel structures with potential antitumor activity (Hafez & El-Gazzar, 2009).

Mecanismo De Acción

Target of Action

Similar compounds have been used as reagents to synthesize pyrrolo[2,3-b]pyridine compounds, which have the potential to act as antiviral agents against specific viruses of the retrovirus family, such as the human immunodeficiency virus (hiv) .

Mode of Action

It’s worth noting that similar compounds have been implicated in the synthesis of antiviral agents, suggesting a potential interaction with viral proteins or enzymes .

Biochemical Pathways

Given its potential role in the synthesis of antiviral agents, it may be involved in pathways related to viral replication or protein synthesis .

Result of Action

Given its potential role in the synthesis of antiviral agents, it may inhibit viral replication or protein synthesis, leading to a decrease in viral load .

Safety and Hazards

Propiedades

IUPAC Name |

3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c1-5-9-10-7-4-6(8)2-3-11(5)7;;/h6H,2-4,8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZASBRXHTSSCJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1CCC(C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

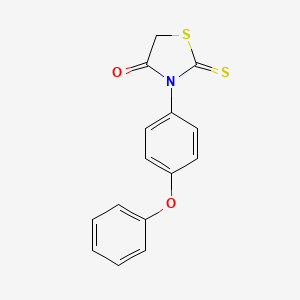

![(E)-1-[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B3003322.png)

![5-chloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3003324.png)

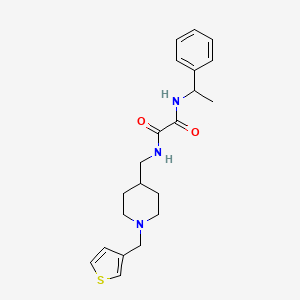

![2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethanesulfonamide](/img/structure/B3003326.png)

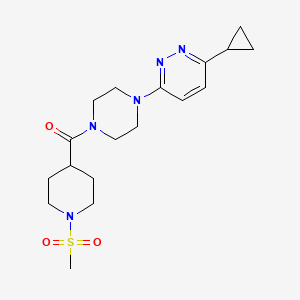

![methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B3003328.png)

![1-[3-(Chloromethyl)benzoyl]piperidine](/img/structure/B3003329.png)

![N1-(p-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3003330.png)